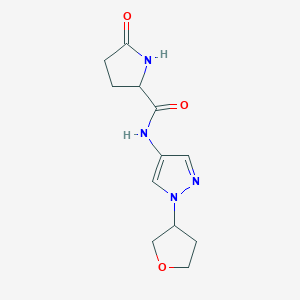
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. This protein plays a critical role in inhibiting apoptosis, or programmed cell death, in cancer cells. Venetoclax has been approved by the US Food and Drug Administration (FDA) for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) in patients with a specific genetic mutation.
Mécanisme D'action
Venetoclax binds to the hydrophobic groove of BCL-2, thereby preventing it from inhibiting apoptosis. This leads to the activation of caspases, which are enzymes that cleave proteins and trigger the death of the cancer cell. Venetoclax has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cytarabine and rituximab.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This leads to a reduction in tumor burden and an improvement in overall survival. However, Venetoclax can also cause side effects, such as neutropenia, thrombocytopenia, anemia, and infections.
Avantages Et Limitations Des Expériences En Laboratoire
Venetoclax has several advantages for use in lab experiments. It is highly selective for BCL-2 and has a well-defined mechanism of action. It can also be used in combination with other chemotherapeutic agents to enhance their efficacy. However, Venetoclax has some limitations, such as its high cost and the need for genetic testing to identify patients who are likely to respond to treatment.
Orientations Futures
There are several future directions for the development and use of Venetoclax. One area of research is the identification of biomarkers that can predict response to treatment. Another area of research is the development of combination therapies that can enhance the efficacy of Venetoclax. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of Venetoclax in other types of cancer.
Méthodes De Synthèse
The synthesis of Venetoclax involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with cyclobutanone to form a chiral intermediate. This intermediate is then reacted with cyanide to form the nitrile, which is subsequently reduced to the corresponding amine. The amine is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with the appropriate amine to form the final product.
Applications De Recherche Scientifique
Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC). In vitro studies have shown that Venetoclax selectively induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This makes it a promising candidate for targeted cancer therapy.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-11-5-2-1-4-10(11)13-8-12(19-21-13)14(20)18-15(9-17)6-3-7-15/h1-2,4-5,8H,3,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTMVBSVZNKNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide](/img/structure/B2757720.png)
![(E)-3-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757721.png)
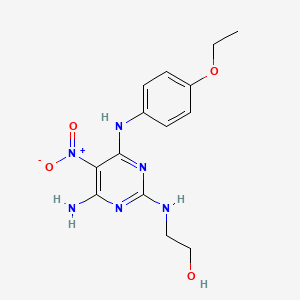


![N-butyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2757725.png)
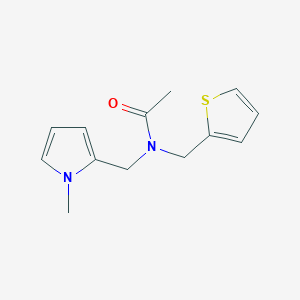
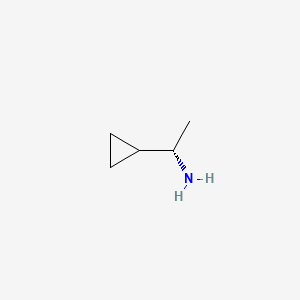
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2757728.png)
![1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol](/img/structure/B2757731.png)
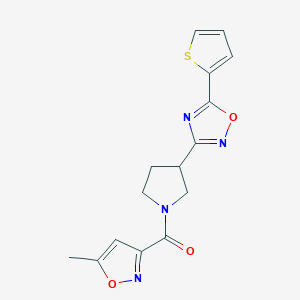
![2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2757734.png)
